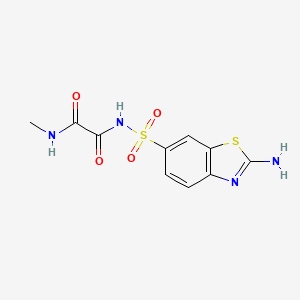
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate is a chemical compound with the molecular formula C18H29N3O. It is known for its unique structure, which includes a piperazine ring and a propionanilide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate typically involves the reaction of 1-methyl-2-(4-ethylpiperazino)ethylamine with propionanilide in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Applications De Recherche Scientifique
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)benzamide dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate stands out due to its unique combination of a piperazine ring and a propionanilide moiety.
Propriétés
Numéro CAS |
77562-94-8 |
|---|---|
Formule moléculaire |
C22H33N3O9 |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
N-[1-(4-ethylpiperazin-1-yl)propan-2-yl]-N-phenylpropanamide;oxalic acid |
InChI |
InChI=1S/C18H29N3O.2C2H2O4/c1-4-18(22)21(17-9-7-6-8-10-17)16(3)15-20-13-11-19(5-2)12-14-20;2*3-1(4)2(5)6/h6-10,16H,4-5,11-15H2,1-3H3;2*(H,3,4)(H,5,6) |
Clé InChI |
QAKNOUYDCSZEKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCN(CC2)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


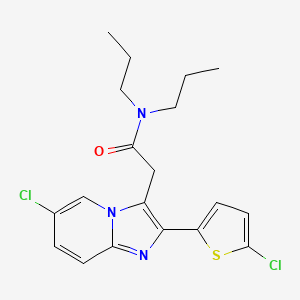
![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)
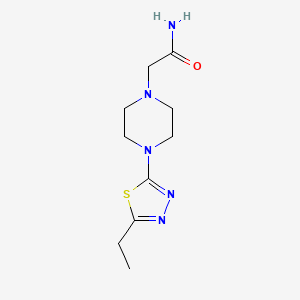


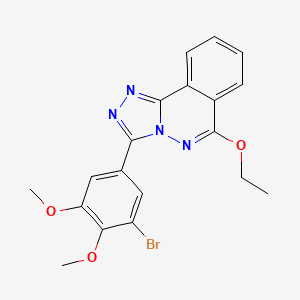
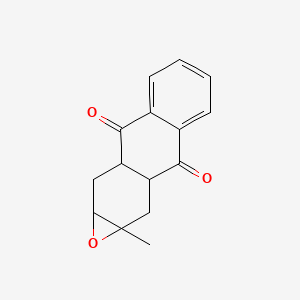
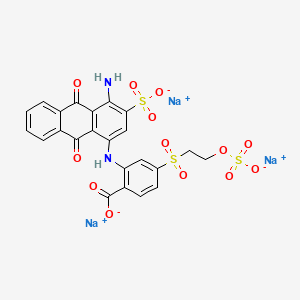
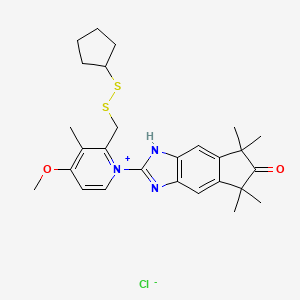
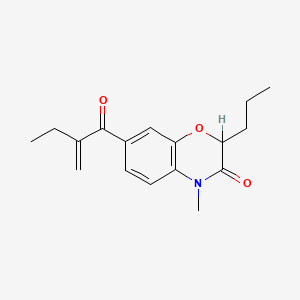
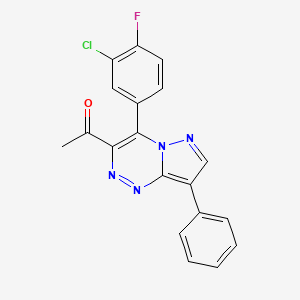

![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
